What are the chemical properties of Mesitaldehyde
What are the chemical properties of Mesitaldehyde
An In-depth Technical Guide to the Chemical Properties of Mesitaldehyde
Introduction
Mesitaldehyde, systematically named 2,4,6-trimethylbenzaldehyde, is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group and three methyl groups at the ortho and para positions.[1][2] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and utility in organic synthesis.[3] It serves as a valuable intermediate in the production of pharmaceuticals, dyes, and fragrances.[1][3][4][5] This guide provides a comprehensive overview of the chemical properties of mesitaldehyde, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols relevant to its synthesis and reactions.
Chemical and Physical Properties
Mesitaldehyde is a clear, colorless to light yellow liquid with a pungent odor.[1][3][6] The three electron-donating methyl groups on the aromatic ring increase its hydrophobicity, rendering it less soluble in water but highly soluble in organic solvents such as chloroform, benzene, and toluene.[1][3][5] It is stable under normal storage conditions, though it is sensitive to air.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1][3][7] |
| Molar Mass | 148.205 g·mol⁻¹ | [1] |
| Appearance | Clear colorless to light yellow liquid | [1][3][6] |
| Odor | Pungent | [1][3] |
| Density | 1.018 g/mL at 20 °C; 1.005 g/mL at 25 °C | [1][4][8] |
| Melting Point | 10-14 °C | [1][4][6][8] |
| Boiling Point | 237-238.5 °C at 760 mmHg | [1][4][6][8] |
| Flash Point | 105.6 °C | [1] |
| Refractive Index (n²⁰/D) | 1.553 | [4][8] |
| Solubility | Soluble in chloroform, benzene, and toluene; less soluble in water. | [1][3][5] |
Spectroscopic Data
The spectroscopic data for mesitaldehyde are consistent with its structure, providing key identifying features for researchers.
| Spectroscopic Technique | Key Features and Peaks | Reference |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aldehydic proton, aromatic protons, and methyl protons. | [3][9] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons. | [3] |
| Infrared (IR) Spectroscopy | Strong C=O stretching absorption characteristic of aromatic aldehydes. C-H stretching for both aromatic and aldehyde protons. | [3][10] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molar mass. | [3][10] |
Reactivity and Key Reactions
The chemical behavior of mesitaldehyde is governed by the aldehyde functional group and the substituted benzene ring.
1. Reactivity of the Aromatic Ring: The three electron-donating methyl groups activate the benzene ring, making it more susceptible to electrophilic substitution reactions compared to benzaldehyde.[1][2]
2. Reactivity of the Aldehyde Group: The aldehyde group undergoes typical reactions such as oxidation, reduction, and nucleophilic addition.
-
Oxidation: Mesitaldehyde can be oxidized to form 2,4,6-trimethylbenzoic acid. This can be achieved using various oxidizing agents.[11] Under acidic conditions, the carboxylic acid is the product, while under alkaline conditions, the corresponding carboxylate salt is formed.[11]
-
Reduction: The aldehyde group can be reduced to a primary alcohol, 2,4,6-trimethylbenzyl alcohol.
-
Aldol (B89426) Condensation: Aldehydes with α-hydrogens can undergo aldol condensation.[12][13] However, mesitaldehyde lacks α-hydrogens and therefore cannot self-condense via an enolate mechanism. It can, however, act as the electrophilic partner in a crossed aldol (Claisen-Schmidt) condensation with an enolizable ketone or aldehyde.[13][14]
Below is a diagram illustrating the general mechanism of a base-catalyzed crossed aldol condensation where mesitaldehyde acts as the electrophile.
Caption: Base-catalyzed crossed aldol condensation with mesitaldehyde.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of mesitaldehyde in a research setting.
Synthesis of Mesitaldehyde via Rosenmund Reduction
This method involves the catalytic reduction of mesitoyl chloride.[15]
Materials:
-
Mesitoyl chloride (90 g, 0.49 mole)
-
Dry xylene (270 g)
-
Palladium-barium sulfate (B86663) catalyst (20 g)
-
Hydrogen gas
-
Fieser's solution (for oxygen removal)
-
Concentrated sulfuric acid
-
Drierite
Apparatus:
-
1-L three-necked flask with ground-glass joints
-
Mercury-sealed stirrer
-
Gas inlet tube (6-mm internal diameter)
-
Friedrich condenser with a drying tube
-
Filtration apparatus
-
Distillation apparatus (125-ml modified Claisen flask)
Procedure:
-
A solution of 90 g of mesitoyl chloride in 270 g of dry xylene is placed in the 1-L three-necked flask along with 20 g of palladium-barium sulfate catalyst.[15]
-
The flask is equipped with a stirrer, a gas inlet tube, and a reflux condenser.[15]
-
The contents of the flask are refluxed while a stream of purified hydrogen gas is bubbled through the suspension.[15] The hydrogen gas should be passed through Fieser's solution and then dried with concentrated sulfuric acid and Drierite before entering the reaction vessel.[15]
-
The reaction is continued until the evolution of hydrogen chloride ceases. The progress can be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide (B78521) solution. The reaction typically takes 6-7 hours with stirring.[15]
-
After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.[15]
-
The xylene is distilled from the filtrate.[15]
-
The remaining liquid is transferred to a 125-ml modified Claisen flask and distilled under reduced pressure. The product, mesitaldehyde, distills at 96–98°C/6 mm Hg.[15]
-
The expected yield is 53–60 g (70–80%).[15]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of mesitaldehyde.
Conclusion
Mesitaldehyde is a sterically hindered aromatic aldehyde with distinct chemical properties stemming from its unique substitution pattern. Its activated aromatic ring and reactive aldehyde group make it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective use in research and development, particularly in the fields of pharmaceuticals and fine chemicals. The provided experimental protocols offer a practical guide for its synthesis, enabling further exploration of its chemical potential.
References
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- 10. Mesitaldehyde(487-68-3) IR Spectrum [chemicalbook.com]
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